molecular formula C19H19N3O3 B2403576 N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide CAS No. 1797083-08-9

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide

Cat. No.: B2403576
CAS No.: 1797083-08-9
M. Wt: 337.379
InChI Key: DCPPMZSJWPCOMO-UHFFFAOYSA-N
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Description

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is a compound that features a pyrimidine ring substituted with ethoxy groups at positions 2 and 4, and a naphthamide moiety. Pyrimidine derivatives are known for their broad range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction of a suitable pyrimidine precursor with a naphthamide derivative. For instance, 2,4-diethoxypyrimidine can be reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The naphthamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is unique due to the combination of the pyrimidine ring and the naphthamide moiety, which can provide a synergistic effect in its biological activity and chemical reactivity .

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-24-18-16(12-20-19(22-18)25-4-2)21-17(23)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,3-4H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPPMZSJWPCOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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